

Docking Studies of 1-Methyl-1H-indole-2-carbaldehyde Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-Methyl-1H-indole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies conducted on derivatives of **1-Methyl-1H-indole-2-carbaldehyde** and structurally related indole compounds. The indole scaffold is a prominent feature in many natural products and synthetic molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[1] Molecular docking simulations are a crucial in-silico tool to predict the binding affinities and interaction modes of these derivatives with various protein targets, thereby guiding the design and development of new therapeutic agents.

While a comprehensive study detailing the docking of a wide array of **1-Methyl-1H-indole-2-carbaldehyde** derivatives against multiple targets is not available in the public domain, this guide synthesizes available data from studies on closely related indole derivatives to provide valuable insights into their potential as bioactive agents.

Comparative Docking Performance of Indole Derivatives

The following tables summarize the quantitative data from docking studies on various indole derivatives, offering a comparative look at their binding affinities against different protein targets.

Table 1: Docking Scores and Binding Energies of Indole-Carboxaldehyde Derivatives against Parasitic Targets

A study investigating indole derivatives for their effects against *Toxoplasma gondii* infection performed molecular docking against two key parasitic enzymes: NTPase-II and TgCDPK1. The results for an isomer, 1-Methyl-indole-3-carboxaldehyde, and other related indole aldehydes are presented below.

Compound ID	Derivative Name	Target Protein	Docking Score (kcal/mol)
A8	1-Methyl-indole-3-carboxaldehyde	NTPase-II	-
A1	1-Formyl-1H-indole-3-acetonitrile	NTPase-II	-
A3	Indole-3-carboxaldehyde	NTPase-II & TgCDPK1	-
A5	2-Chloro-1H-indole-3-carboxaldehyde	NTPase-II	-
A9	1-Methyl-2-phenyl-1H-indole-3-carboxaldehyde	NTPase-II	-

Specific docking scores were not detailed in the available summary, but the study noted that the aldehyde group formed hydrogen bonds with the target proteins.[\[2\]](#)

Table 2: Binding Free Energy of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

In a study focused on developing novel HIV-1 integrase inhibitors, a series of indole-2-carboxylic acid derivatives were synthesized and their binding free energies were calculated through molecular docking.

Compound ID	Binding Free Energy (ΔG , kcal/mol)
1	-9.49
4a	-8.39
4b	-9.25
10a	-10.37
13b	-8.09
[Source: A study on the design and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.][3]	

Table 3: Docking Scores of 3-Ethyl-1H-indole Derivatives against COX-2

A study on new 3-ethyl-1H-indole derivatives as potential selective COX-2 inhibitors reported the following binding affinities.

Compound ID	Docking Score (kcal/mol)
IIa	-10.40
IIb	-11.35
IIc	-
IId	-
Meloxicam (Standard)	-6.89
[Source: A study on the synthesis and molecular docking of new 3-ethyl-1H-indole derivatives as selective COX-2 inhibitors.][4]	

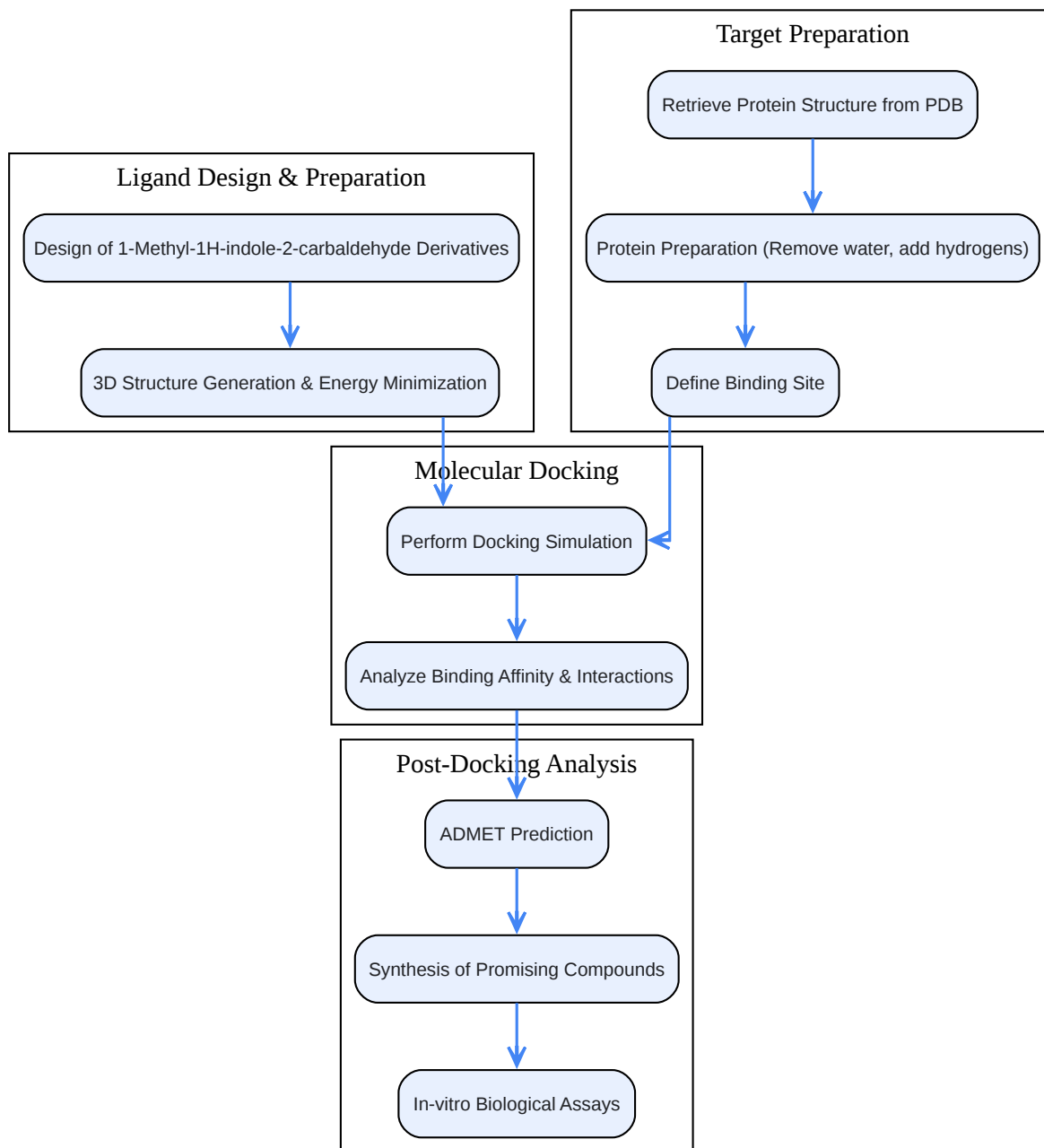
Experimental Protocols: Molecular Docking

The following provides a generalized methodology for molecular docking studies based on protocols described in the cited literature.

1. **Ligand Preparation:** The 3D structures of the **1-Methyl-1H-indole-2-carbaldehyde** derivatives and other indole compounds are sketched using chemical drawing software like ChemDraw. These structures are then optimized to their lowest energy conformation using computational chemistry software packages. This process often involves assigning correct ionization states, tautomers, and stereochemistry.
2. **Protein Preparation:** The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. The active site for docking is typically defined based on the co-crystallized ligand or through literature review.
3. **Molecular Docking Simulation:** Docking simulations are performed using software such as AutoDock, Schrödinger Maestro, or Molegro Virtual Docker.^{[5][6]} The prepared ligands are placed in the defined active site of the protein, and the software calculates the most favorable binding poses and their corresponding binding affinities (docking scores or binding energies). These calculations often consider hydrophobic, steric, and electrostatic interactions.^[5]
4. **Analysis of Results:** The docking results are analyzed to identify the best-docked poses based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, are visualized and examined.

Visualizations

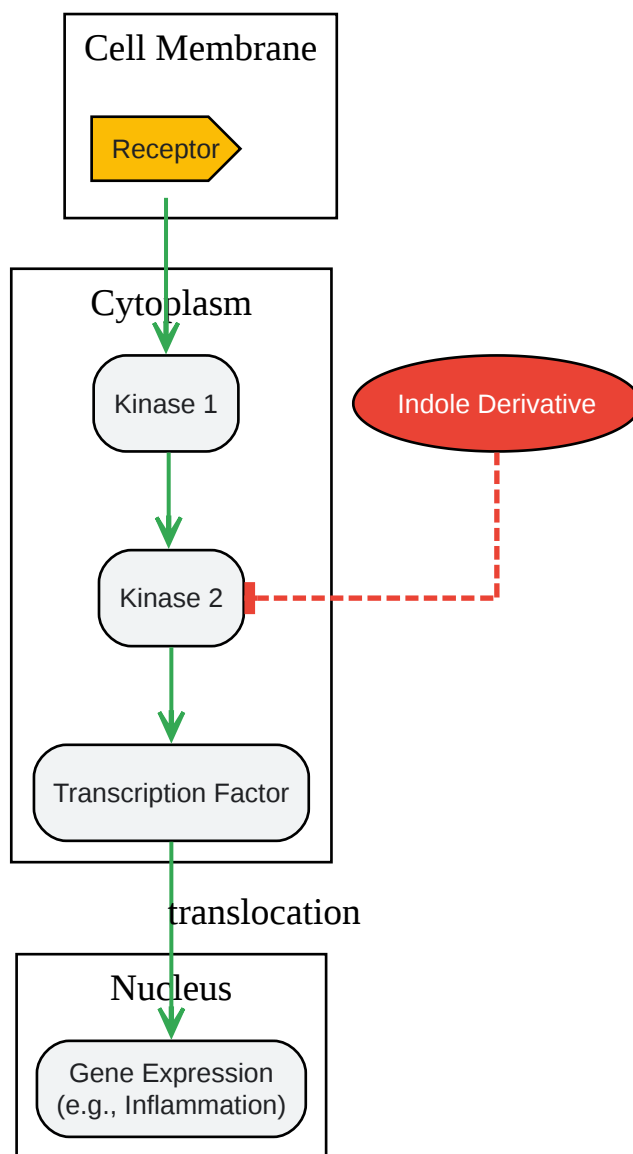
Experimental Workflow for In-Silico Drug Discovery



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Caption: A generalized workflow for the in-silico discovery of bioactive indole derivatives.

Hypothetical Signaling Pathway Inhibition by an Indole Derivative



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Caption: A diagram illustrating the potential inhibitory action of an indole derivative on a cellular signaling pathway.

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